molecular formula C9H7NO B181052 3-Oxo-2-phenylpropanenitrile CAS No. 5841-70-3

3-Oxo-2-phenylpropanenitrile

Cat. No. B181052
CAS RN: 5841-70-3
M. Wt: 145.16 g/mol
InChI Key: MGDKAIHGKFPFTO-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylpropanenitrile is a chemical compound with the linear formula C9H7NO . It has a molecular weight of 145.162 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Oxo-2-phenylpropanenitrile is represented by the linear formula C9H7NO . The compound has a molecular weight of 145.162 .

Scientific Research Applications

Summary of the Application

3-Oxo-2-phenylpropanenitrile is used in the Michael Addition reaction to linear conjugated enynones . This reaction is a crucial step in the synthesis of polyfunctional δ-diketones, which are precursors for heterocycle synthesis .

Methods of Application or Experimental Procedures

The reaction of linear conjugated enynones, specifically 1,5-diarylpent-2-en-4-yn-1-ones, with 3-oxo-3-phenylpropanenitrile is carried out in the presence of sodium methoxide (MeONa) as a base in methanol at room temperature . The reaction time varies between 4 to 26 hours .

Results or Outcomes

The reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones . The δ-diketones are formed as mixtures of two diastereomers in a ratio of 2.5:1 with good general yields of 53–98% . The synthetic potential of the obtained δ-diketones has been demonstrated by heterocyclization with hydrazine into substituted 5,6-dihydro-4H-1,2-diazepine .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet .

properties

IUPAC Name

3-oxo-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDKAIHGKFPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2-phenylpropanenitrile

CAS RN

5841-70-3
Record name 5841-70-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Formyl-2-phenylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of sodium methoxide (10.8 g) in benzene (300 ml) is added dropwise with stirring a mixture of ethyl formate (16.28 g) and phenylacetonitrile (23.4 g) under ice cooling. After 30 minutes, the ice bath is taken off. After reacting for 3 hours, ice water is added to the reaction mixture, and the aqueous layer is separated. The organic layer is washed with 0.5 N sodium hydroxide solution (100 ml×3), and the aqueous layer and the washings are combined and adjusted to pH 3-4 with conc. hydrochloric acid. The mixture is stirred under ice cooling for 20 minutes, and the resulting precipitate is separated by filtration and washed with water to give α-formylphenylacetonitrile (21.13 g). The product is used in the subsequent procedure without further purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
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16.28 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Aryl-3-aminopyrazoles such as 4-phenyl-2H-pyrazol-3-ylamine may be prepared according to the procedures described in patent EP269,859 and illustrated in scheme 8, by reacting benzeneacetonitrile with orthoformic acid triethyl ester to give 3-oxo-2-phenyl-propionitrile which is reacted with hydrazine.
[Compound]
Name
4-Aryl-3-aminopyrazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

3-Oxo-2-phenylpropanenitrile was prepared by addition of a mixture of phenylacetonitrile (0.90 g, 7.68 mmol) and ethyl formate (0.85 g, 11.5 mmol) dropwise to a stirred suspension of sodium hydride (0.41 g of 60%, 10 mmol) in tetrahydrofuran (4.5 mL). Reaction was rapid and exothermic. After heating in an oil bath at 50° C. for 20 min., the mixture was carefully acidified with dilute HCl and extracted with ethyl acetate. Extracts were washed with water, saturated NaCl solution, dried (MgSO4) and stripped to give 0.96 g (86%) of off-white solid, m.p. 148-153° C., Rf 0.5 (silica gel, ethanol:ethyl acetate:hexane=1:4:4).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
A Al-Azmi, AK Kalarikkal - Current Organic Synthesis, 2017 - ingentaconnect.com
… A mixture of 3-oxo-2-phenylpropanenitrile 1b (1.00 mmol), hydroxylamine hydrochloride (2.00 mmol), and sodium acetate (2.00 mmol) in ethanol was stirred at room temperature …
Number of citations: 2 www.ingentaconnect.com
Y Li, Z Pang, T Zhang, J Yang, W Yu - Tetrahedron, 2015 - Elsevier
6-Ethoxycarbonyl-5-hydroxy-benzo[a]carbazoles were prepared from ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates in two steps: the first step involved α-arylation of the indicated …
Number of citations: 15 www.sciencedirect.com
C Xu, J Xu - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… Only 3-oxo-2-phenylpropanenitrile (1b) gave product 2b in a relatively lower yield of 66%. … 3-(Furan-2-yl)-3-oxo-2-phenylpropanenitrile (1h) led to a low yield because of the chelating …
Number of citations: 9 pubs.rsc.org
R Aggarwal, S Kumar, A Kumar, B Mohan… - Microchemical …, 2022 - Elsevier
… (3) with 2-phenylazomalononitrile (2) and 3-oxo-2-phenylpropanenitrile (5). The synthesis of 2-… Toluene and 3-oxo-2-phenylpropanenitrile (5) were added and the contents of reaction …
Number of citations: 3 www.sciencedirect.com
A Lauria, P Diana, P Barraja, A Montalbano… - Tetrahedron, 2002 - Elsevier
… Thus a solution of 3-oxo-2-phenylpropanenitrile 14 (1.0 g, 6.9 mmol) and N-benzylglicine ethyl ester (1.6 g, 8.3 mmol) in benzene (25 mL) was heated to reflux under a water separator (…
Number of citations: 50 www.sciencedirect.com
S Kim, SH Hong - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
A novel synthetic protocol for N‐aryl‐β‐enaminonitriles, which are useful building blocks for heterocycle synthesis, was developed using isocyanides as the nitrogen source. Using …
Number of citations: 26 onlinelibrary.wiley.com
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
… Prepared according to general procedure C2 with 3-cyclohexyl-3-oxo-2-phenylpropanenitrile (20 mg, j0.088 mmol) and N 2 H 4 ·H 2 O (137 mg, 1.76 mmol) in AcOH (0.4 mL) for 1.5 h. …
Number of citations: 12 pubs.acs.org
RR Frey, ML Curtin, DH Albert, KB Glaser… - Journal of medicinal …, 2008 - ACS Publications
… Our initial synthetic route, shown in Scheme 1, began with the cyclocondensation of 3-amino-4-bromopyrazole with 3-oxo-2-phenylpropanenitrile under acidic conditions to give the …
Number of citations: 65 pubs.acs.org
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
… The 4-bromo-1H-pyrazol-5-amine (34) reacted with 3-oxo-2phenylpropanenitrile (172) in ethanol containing hydrochloric acid to afford 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-…
Number of citations: 5 www.ingentaconnect.com
AS Devi, S Kaping, JN Vishwakarma - Molecular diversity, 2015 - Springer
… [20], \(\upbeta \)-ketoaldehydes [21], \(\upbeta \)-ketoesters [22], 1,3-diketones [23, 24], sodium salts of formyl ketones [25], acetoacetanilides [26] and 3-oxo-2-phenylpropanenitrile [27] …
Number of citations: 19 link.springer.com

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